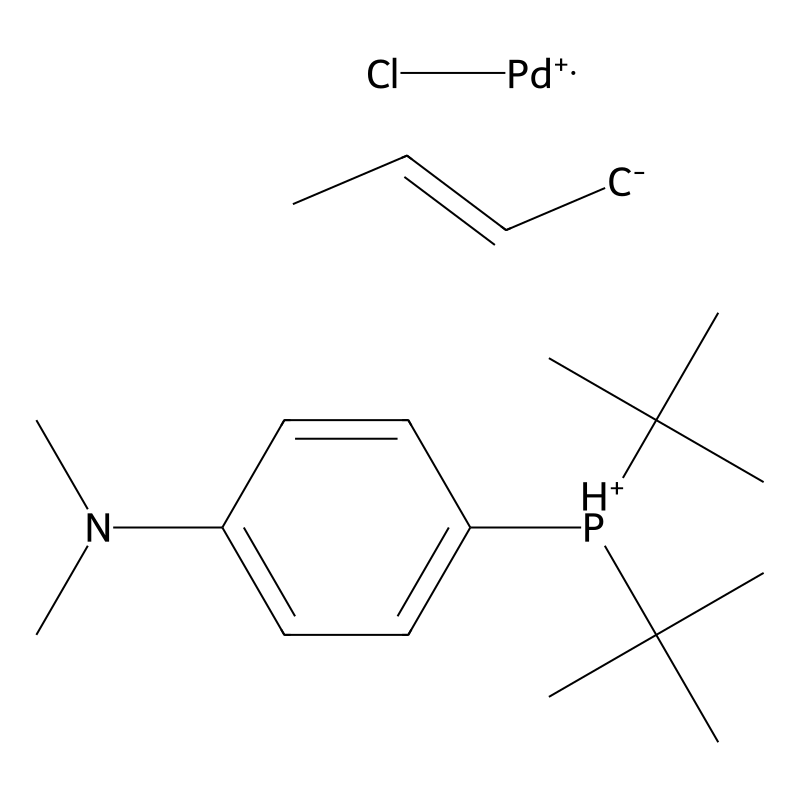

PdCl(crotyl)Amphos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Palladium chloride with crotyl and Amphos, commonly referred to as PdCl(crotyl)Amphos, is a palladium complex that incorporates a crotyl ligand and a phosphine ligand known as Amphos. This compound is notable for its role in catalyzing various organic reactions, particularly in cross-coupling processes. The structure of PdCl(crotyl)Amphos allows for enhanced reactivity due to the presence of both the crotyl group, which can facilitate π-allylic interactions, and the Amphos ligand, which stabilizes the palladium center.

The mechanism of PdCl(crotyl)Amphos in amination reactions involves a catalytic cycle with several key steps []:

- Activation: Displacement of the chloride ligand by the amine.

- Oxidative addition: Palladium(II) oxidizes and bonds to the C-Cl bond of the aryl chloride.

- Migratory insertion: The amine group migrates and inserts itself between the aryl group and palladium.

- Reductive elimination: The C-N bond forms, releasing the substituted amine product and regenerating the palladium catalyst.

The specific details of the mechanism, including the role of the crotyl and Amphos ligand functionalities, are complex and require further computational or experimental studies [].

PdCl(crotyl)Amphos should be handled with care following standard laboratory safety protocols for organometallic compounds.

- Potential hazards: While specific toxicity data is unavailable, palladium compounds can be irritating to skin and eyes upon contact. Organic solvents used with this catalyst may also pose flammability or health risks.

C-C Bond Formation Reactions

PdCl(crotyl)Amphos is a type of chiral ligand, meaning it has a non-superimposable mirror image. This property makes it particularly valuable in asymmetric catalysis, a field of research focused on creating molecules with a specific handedness.

One prominent application of PdCl(crotyl)Amphos is in the formation of carbon-carbon (C-C) bonds with high enantioselectivity. Enantioselectivity refers to the preferential formation of one enantiomer over another. This characteristic makes PdCl(crotyl)Amphos useful for synthesizing various chiral building blocks employed in the development of pharmaceuticals and other biologically active molecules [].

Studies have shown the effectiveness of PdCl(crotyl)Amphos in reactions like the Suzuki-Miyaura coupling, a versatile tool for constructing C-C bonds between organic moieties [].

- Cross-Coupling Reactions: This compound is particularly effective in facilitating carbon-carbon bond formation through cross-coupling reactions, such as Suzuki and Heck reactions. The crotyl group acts as a nucleophile, allowing for the coupling with various electrophiles.

- Allylic Substitution: The π-allylic nature of the crotyl ligand enables allylic substitution reactions, where nucleophiles can attack the allylic position.

- Carbon-Heteroatom Coupling: PdCl(crotyl)Amphos has been utilized in carbon-heteroatom coupling reactions, expanding its applicability in organic synthesis .

The synthesis of PdCl(crotyl)Amphos typically involves the following steps:

- Preparation of Crotyl Ligand: The crotyl group is often generated from appropriate precursors through methods such as allylation.

- Formation of Palladium Complex: Palladium chloride is reacted with the crotyl ligand in the presence of Amphos. This step may involve solvent systems that facilitate complex formation.

- Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure PdCl(crotyl)Amphos .

PdCl(crotyl)Amphos finds applications primarily in:

- Catalysis: It serves as an effective catalyst in organic synthesis, particularly in cross-coupling reactions essential for pharmaceutical development and materials science.

- Synthetic Chemistry: The compound is utilized in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Studies on the interactions of PdCl(crotyl)Amphos with various substrates have shown that its catalytic efficiency can be influenced by factors such as steric hindrance and electronic properties of the substrates involved. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications .

PdCl(crotyl)Amphos can be compared with several similar palladium complexes, highlighting its unique features:

| Compound Name | Ligands | Unique Features |

|---|---|---|

| Palladium(II) Chloride | None | Basic palladium salt used in various reactions |

| [(Allyl)Palladium(II) Chloride] | Allyl ligand | Focuses on allylic chemistry |

| [(PPh₃)₂Pd(II)] | Triphenylphosphine | Commonly used but less reactive than Amphos |

| [(PPh₃)(crotyl)Pd(II)] | Crotyl and triphenylphosphine | Combines two types of ligands |

The uniqueness of PdCl(crotyl)Amphos lies in its combination of a crotyl ligand that enhances reactivity through π-allylic interactions and a phosphine ligand that stabilizes palladium's oxidation state during catalytic cycles .